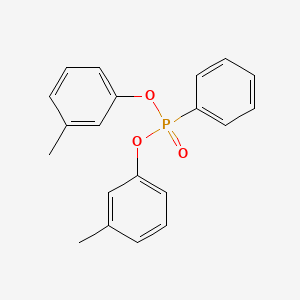
Bis(3-methylphenyl) phenylphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(3-methylphenyl) phenylphosphonate: is an organophosphorus compound that features a phosphonate group bonded to two 3-methylphenyl groups and one phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(3-methylphenyl) phenylphosphonate typically involves the reaction of phenylphosphonic dichloride with 3-methylphenol in the presence of a base. The reaction proceeds through the formation of an intermediate phosphonic ester, which is then further reacted to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and bases like triethylamine to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Bis(3-methylphenyl) phenylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: The phenyl and 3-methylphenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Electrophiles such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed:
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine oxides.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Chemistry: Bis(3-methylphenyl) phenylphosphonate is used as a ligand in coordination chemistry and as a precursor for the synthesis of other organophosphorus compounds .
Medicine: Research is ongoing to explore the use of this compound in drug development, particularly for its potential as an anti-cancer agent .
Industry: In the industrial sector, the compound is used in the production of flame retardants, plasticizers, and other specialty chemicals .
Mechanism of Action
The mechanism of action of Bis(3-methylphenyl) phenylphosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt metabolic pathways and cellular processes, leading to various biological effects .
Comparison with Similar Compounds
Phenylphosphonic acid: A simpler analog with a single phenyl group.
Bis(4-methylphenyl) phenylphosphonate: Similar structure but with 4-methylphenyl groups instead of 3-methylphenyl groups.
Triphenylphosphine oxide: Contains three phenyl groups bonded to a phosphine oxide.
Uniqueness: Bis(3-methylphenyl) phenylphosphonate is unique due to the presence of both 3-methylphenyl and phenyl groups, which confer distinct steric and electronic properties. These properties can influence the compound’s reactivity, binding affinity, and overall performance in various applications .
Properties
CAS No. |
62750-92-9 |
|---|---|
Molecular Formula |
C20H19O3P |
Molecular Weight |
338.3 g/mol |
IUPAC Name |
1-methyl-3-[(3-methylphenoxy)-phenylphosphoryl]oxybenzene |
InChI |
InChI=1S/C20H19O3P/c1-16-8-6-10-18(14-16)22-24(21,20-12-4-3-5-13-20)23-19-11-7-9-17(2)15-19/h3-15H,1-2H3 |
InChI Key |
ZSQJMLSQGPFQDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OP(=O)(C2=CC=CC=C2)OC3=CC=CC(=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















